molecular formula C16H24N2O3 B3019135 tert-butyl N-{3-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl}carbamate CAS No. 1797084-62-8

tert-butyl N-{3-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl}carbamate

Cat. No.: B3019135
CAS No.: 1797084-62-8
M. Wt: 292.379
InChI Key: QNTPKGBPNCLZIX-UHFFFAOYSA-N
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Description

tert-Butyl N-{3-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl}carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with a hydroxypyrrolidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{3-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl}carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of tert-butyl carbamate with a phenyl derivative that has been functionalized with a hydroxypyrrolidinylmethyl group. The reaction conditions often include the use of organic solvents such as ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{3-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

tert-Butyl N-{3-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl}carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of tert-butyl N-{3-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{3-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl}carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable for various research applications .

Properties

IUPAC Name

tert-butyl N-[3-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)17-13-6-4-5-12(9-13)10-18-8-7-14(19)11-18/h4-6,9,14,19H,7-8,10-11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTPKGBPNCLZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CN2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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